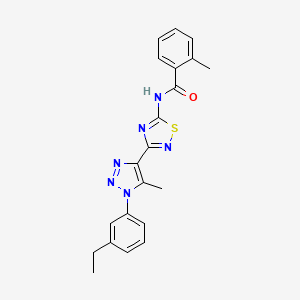

N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide

Description

The compound N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide features a hybrid heterocyclic scaffold combining 1,2,3-triazole and 1,2,4-thiadiazole rings. The 1,2,3-triazole moiety is substituted with a 3-ethylphenyl group and a methyl group, while the 1,2,4-thiadiazole is linked to a 2-methylbenzamide group. Such hybrid structures are typically synthesized via multi-step protocols involving cycloaddition or condensation reactions, as seen in analogous compounds . The ethyl and methyl substituents likely enhance lipophilicity, influencing solubility and bioavailability, while the benzamide group may contribute to hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name |

N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6OS/c1-4-15-9-7-10-16(12-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)17-11-6-5-8-13(17)2/h5-12H,4H2,1-3H3,(H,22,23,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLFJTCWPOTSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide is a compound that combines the pharmacologically relevant 1,2,4-thiadiazole and triazole moieties. This article provides an in-depth overview of its biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C19H18N6S |

| IUPAC Name | This compound |

| SMILES | CCc1cccc(-n2nnc(-c3nsc(Nc4ccccc4)n3)c2C)c1 |

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-thiadiazole and triazole rings exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds with these scaffolds have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis. They target key kinases involved in tumorigenesis and disrupt uncontrolled cell division typical of neoplastic diseases .

- Case Study : A study on 1,3,4-thiadiazole derivatives revealed promising results against HepG-2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values of 4.37 µM and 8.03 µM respectively .

Antimicrobial Activity

The compound also demonstrates broad-spectrum antimicrobial activity:

- Antibacterial and Antifungal Properties : Thiadiazole derivatives have been reported to exhibit potent antibacterial and antifungal effects. These activities are attributed to their ability to disrupt bacterial cell wall synthesis and fungal membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole and thiadiazole derivatives has been documented:

- Mechanism : These compounds modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its SAR:

| Substituent | Effect on Activity |

|---|---|

| Triazole Ring | Enhances anticancer activity |

| Thiadiazole Moiety | Contributes to antimicrobial properties |

| Aromatic Substituents | Increases lipophilicity enhancing bioavailability |

Research Findings

Recent studies have highlighted the versatility of thiadiazole-based compounds:

- Anticonvulsant Activity : Some derivatives have shown effectiveness as anticonvulsants in animal models .

- Neuroprotective Effects : Certain modifications within the thiadiazole framework have demonstrated neuroprotective properties against oxidative stress-induced neuronal damage .

- Antidiabetic Potential : The compound's ability to modulate glucose metabolism has been explored in diabetic models .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research has indicated that derivatives of 1,2,3-thiadiazoles and triazoles possess a broad spectrum of biological activities including antifungal, antibacterial, and antiviral effects. Specifically, compounds containing thiadiazole and triazole moieties have shown efficacy against various pathogens.

A study highlighted the synthesis of substituted 1,2,3-thiadiazole derivatives which demonstrated significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of the triazole ring enhances the bioactivity of these compounds.

Anticancer Properties

The triazole scaffold is recognized for its potential in anticancer therapy. Compounds similar to N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a derivative was reported to exhibit potent cytotoxicity against various cancer cell lines .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Research on 1,2,3-thiadiazole derivatives has revealed their effectiveness as insecticides and fungicides. A specific study demonstrated that a related thiadiazole compound exhibited significant insecticidal activity against pests such as aphids and beetles . The dual action of antifungal and insecticidal properties makes this class of compounds particularly valuable in agricultural settings.

Materials Science

Polymeric Applications

this compound can also be explored for its applications in materials science. The incorporation of triazole and thiadiazole functionalities into polymers can enhance thermal stability and mechanical properties. Research indicates that polymers containing these moieties exhibit improved resistance to thermal degradation compared to standard polymers .

Case Studies

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.